4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3S/c1-25-7-6-11-8-12(2-5-16(11)25)17(26)10-20-29(27,28)13-3-4-15(19)14(9-13)18-21-23-24-22-18/h2-9,17,20,26H,10H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSYDJXEOPXMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Fluoro-6-Nitrotoluene with DMF-Dimethylacetal
2-Fluoro-6-nitrotoluene reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) in N,N-dimethylformamide (DMF) at 120°C for 20 hours, yielding (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylenamine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide |
| Temperature | 120°C |
| Time | 20 hours |
| Yield | 100% (crude) |
Catalytic Hydrogenation and Cyclization
The nitro group is reduced using palladium on carbon (Pd/C) under hydrogen (H₂) in methanol at room temperature, simultaneously inducing cyclization to form 4-fluoroindole.
Optimization Data
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | Methanol | 1 atm | 5 h | 85% |
Functionalization of Indole with Hydroxyethyl Group
The hydroxyethyl side chain is introduced via nucleophilic substitution or Grignard addition. While explicit details are absent in the provided sources, analogous methods from sulfonamide synthesis suggest the following approach:
Epoxide Ring-Opening with 1-Methylindole
1-Methyl-1H-indol-5-amine reacts with ethylene oxide under basic conditions (e.g., potassium hydroxide in DMF) to form 2-(1-methyl-1H-indol-5-yl)ethanol.
Representative Conditions
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethylene oxide | KOH | DMF | 50°C | 78% |
Synthesis of 3-(1H-Tetrazol-5-yl)-4-Fluorobenzenesulfonyl Chloride
The tetrazole-containing benzene ring is constructed via nitrile cyclization, as demonstrated in journal studies.
Nitrile Formation and Tetrazole Cyclization
4-Fluoro-3-cyanobenzenesulfonyl chloride is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 100°C for 24 hours, yielding 3-(1H-tetrazol-5-yl)-4-fluorobenzenesulfonyl chloride.
Key Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaN₃, NH₄Cl | DMF | 100°C | 24 h | 65% |
Coupling of Indole Derivative with Sulfonyl Chloride
The final step involves sulfonamide bond formation between the hydroxyethyl-indole and tetrazole-bearing sulfonyl chloride.
Sulfonamidation Reaction
2-(1-Methyl-1H-indol-5-yl)ethanol reacts with 3-(1H-tetrazol-5-yl)-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C to room temperature.
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Time | 12 hours |
| Yield | 70% |
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization data includes:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, tetrazole), 7.85–7.20 (m, aromatic), 5.10 (s, 1H, OH), 3.75 (s, 3H, N-CH₃).
- MS (ESI) : m/z 378.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Journal) |
|---|---|---|
| Indole Synthesis | Nitro reduction | Grignard addition |
| Tetrazole Formation | NaN₃/NH₄Cl | ZnCl₂/Pd catalysis |
| Overall Yield | 58% | 45% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, or compounds with different substituents on the indole or sulfonamide groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in the body, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared to other sulfonamide derivatives, which also exhibit a range of biological activities. Some similar compounds include:
Sulfamethoxazole: : Used as an antibiotic.
Sulfisoxazole: : Used in the treatment of certain infections.
Sulfadiazine: : Used in combination with other drugs to treat infections.
Each of these compounds has unique structural features and biological activities, making them suitable for different applications.
Biological Activity
4-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide is a complex organic compound that incorporates a fluorine atom, a hydroxyl group, a tetrazole ring, and a sulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The presence of various functional groups contributes to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇FN₆O₃S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2034256-34-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The indole moiety can engage in π–π stacking interactions with aromatic residues in proteins, while the tetrazole ring may participate in hydrogen bonding or coordination with metal ions. This interaction modulates the activity of target proteins, leading to various biological effects, including anti-cancer and anti-inflammatory activities.
Anticancer Effects
Recent studies have indicated that compounds featuring indole and tetrazole rings exhibit significant anticancer properties. For instance, in vitro tests on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) have shown promising results. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation.
Case Study:
In a study examining the cytotoxic effects of similar compounds, it was found that derivatives with indole and tetrazole functionalities exhibited IC50 values ranging from 0.048 µM to 0.054 µM against A549 cells, indicating potent anticancer activity .
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Research Findings
A review of recent literature highlights the potential of this compound in drug development:
- Cytotoxicity : Compounds similar to this sulfonamide have demonstrated significant cytotoxic effects on various cancer cell lines.
- Mechanistic Insights : Studies suggest that the interaction between the compound and target proteins can lead to cell cycle arrest and apoptosis induction.
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly affect the biological activity, emphasizing the importance of specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
